2-Methyl-1lambda6,2-thiazinane-1,1,4-trione
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Overview
Description
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
Preparation Methods
The synthesis of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be achieved through several synthetic routes. One common method involves the reaction of amino-halides or amino-alcohols with sulfur-containing reagents under controlled conditions . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, some derivatives have been shown to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be compared with other similar compounds, such as:
1,2-Thiazinane-1,1-dioxide: This compound has similar structural features but differs in its oxidation state and reactivity.
1,3-Thiazinane:
1,4-Thiazinane: This isomer also exhibits unique reactivity and biological activities.
Properties
Molecular Formula |
C5H9NO3S |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-methyl-1,1-dioxothiazinan-4-one |
InChI |
InChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3 |
InChI Key |
OAIIKUDLSNTMBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)CCS1(=O)=O |
Origin of Product |
United States |
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